

# Shifting Tides: A Comparative Analysis of Ceftazidime Susceptibility Rates Reveals Evolving Resistance Patterns

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ceftazidime sodium*

Cat. No.: *B1231384*

[Get Quote](#)

A comprehensive review of longitudinal surveillance data indicates a dynamic and concerning trend in bacterial susceptibility to Ceftazidime and its combination agent, Ceftazidime-avibactam. While the addition of avibactam has bolstered efficacy against many multi-drug resistant organisms, emerging resistance mechanisms and regional variations underscore the ongoing challenge in antimicrobial stewardship. This guide synthesizes key findings on susceptibility trends, details the experimental protocols for resistance determination, and illustrates the underlying molecular pathways of resistance.

Global surveillance programs have documented a fluctuating landscape of Ceftazidime susceptibility over the past decade. For instance, data from the Antimicrobial Testing Leadership and Surveillance (ATLAS) programme between 2014 and 2021 showed increasing non-susceptibility rates of *Escherichia coli* to both meropenem and Ceftazidime-avibactam in Asia, Latin America, and the Africa/Middle East region[1]. Similarly, a study in an Argentinean intensive care unit observed a significant decline in *Klebsiella pneumoniae* susceptibility to Ceftazidime-avibactam, dropping from 67.9% to 53.5% in the second year following its introduction[2].

For *Pseudomonas aeruginosa*, another critical pathogen, trends have also been concerning. One study highlighted a 12-17% increase in Ceftazidime resistance in Kuwait over a six-year period[3]. The International Network for Optimal Resistance Monitoring (INFORM) global surveillance program from 2012 to 2016 found that while Ceftazidime-avibactam was the most active agent against Enterobacteriaceae overall, susceptibility of carbapenem-resistant *K.*

pneumoniae and *P. aeruginosa* to this combination agent decreased over time[4][5][6]. A meta-analysis further quantified this trend, showing a significant increase in the overall resistance proportion of Gram-negative bacteria to Ceftazidime-avibactam from 5.6% in 2015–2020 to 13.2% in 2021–2024[7].

These evolving resistance patterns are largely driven by the acquisition and expression of various resistance mechanisms, most notably  $\beta$ -lactamase enzymes, alterations in outer membrane proteins, and the overexpression of efflux pumps[8][9].

## Quantitative Susceptibility Data

The following tables summarize Ceftazidime and Ceftazidime-avibactam susceptibility rates for key Gram-negative pathogens over different time periods, compiled from various surveillance studies.

Table 1: Ceftazidime-avibactam Susceptibility Trends for *Klebsiella pneumoniae*

| Study / Surveillance Program | Time Period              | Region/Country            | Isolate Type         | Susceptibility Rate (%)     | Key Findings                                                              |
|------------------------------|--------------------------|---------------------------|----------------------|-----------------------------|---------------------------------------------------------------------------|
| Argentine ICU Study[2]       | Year 1 post-introduction | Argentina                 | ICU clinical samples | 67.9                        | Initial high susceptibility.                                              |
| Argentine ICU Study[2]       | Year 2 post-introduction | Argentina                 | ICU clinical samples | 53.5                        | Significant decrease in susceptibility linked to a rise in blaMBL-KPN.    |
| ATLAS Program[6]             | 2012 - 2016              | Global                    | Carbapenem-resistant | 88.4 (2012) - > 81.6 (2016) | A notable decrease in susceptibility over the surveillance period.        |
| INFORM Program[4]            | 2012 - 2016              | Global (excl. N. America) | All isolates         | 97.0 (ESBL-positive)        | High overall susceptibility, particularly against ESBL-producing strains. |

Table 2: Ceftazidime/Ceftazidime-avibactam Susceptibility Trends for Escherichia coli

| Study / Surveillance Program           | Time Period | Region/Country            | Isolate Type       | Susceptibility Rate (%)                                                                            | Key Findings                                                               |
|----------------------------------------|-------------|---------------------------|--------------------|----------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------|
| ATLAS Program[1]                       | 2014 - 2021 | Global                    | All isolates       | Not specified, but non-susceptible rates increased in Asia, Latin America, and Africa/Middle East. | Increasing non-susceptibility to both meropenem and Ceftazidime-avibactam. |
| Indian Council of Medical Research[10] | 2023        | India                     | Not specified      | 19.2                                                                                               | Low susceptibility rate.                                                   |
| Indian Council of Medical Research[10] | 2024        | India                     | Not specified      | 27.5                                                                                               | Modest improvement in susceptibility from the previous year.               |
| INFORM Program[4]                      | 2012 - 2016 | Global (excl. N. America) | All isolates       | 99.5 (ESBL-positive)                                                                               | Very high susceptibility for ESBL-producing isolates.                      |
| Study on CTX-M producers[11] [12]      | Pre-2012    | Not specified             | CTX-M-15 producing | ~11                                                                                                | Low susceptibility based on revised CLSI criteria.                         |

|                                      |          |               |                    |     |                                                     |
|--------------------------------------|----------|---------------|--------------------|-----|-----------------------------------------------------|
| Study on CTX-M producers[11]<br>[12] | Pre-2012 | Not specified | CTX-M-14 producing | ~93 | High susceptibility based on revised CLSI criteria. |
|--------------------------------------|----------|---------------|--------------------|-----|-----------------------------------------------------|

Table 3: Ceftazidime/Ceftazidime-avibactam Susceptibility Trends for *Pseudomonas aeruginosa*

| Study / Surveillance Program    | Time Period | Region/Country            | Isolate Type         | Susceptibility Rate (%)     | Key Findings                                                                                                             |
|---------------------------------|-------------|---------------------------|----------------------|-----------------------------|--------------------------------------------------------------------------------------------------------------------------|
| Saudi Arabian Hospital Study[3] | 2013 - 2018 | Saudi Arabia              | All isolates         |                             | Annual data showed a decreasing trend over the six years. indicated an increase in ceftazidime resistance in the region. |
| ATLAS Program[6]                | 2012 - 2016 | Global                    | Carbapenem-resistant | 89.6 (2012) - > 72.7 (2016) | A significant decrease in susceptibility over time.                                                                      |
| INFORM Program[5]               | 2012 - 2016 | Global (excl. N. America) | All isolates         | 91.5                        | High overall susceptibility.                                                                                             |
| INFORM Program[5]               | 2012 - 2016 | Global (excl. N. America) | Multidrug-resistant  | 68.2                        | Lower, yet still significant, susceptibility in MDR isolates.                                                            |

## Experimental Protocols

The determination of Ceftazidime susceptibility is conducted using standardized laboratory procedures. The most common methods cited in the reviewed literature include broth microdilution, disk diffusion, and gradient diffusion (E-test).

## Broth Microdilution (BMD)

This is considered the "gold standard" reference method for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic[13][14].

- Principle: A standardized suspension of the test bacteria is inoculated into a series of wells in a microtiter plate containing serial two-fold dilutions of Ceftazidime (or Ceftazidime-avibactam).
- Procedure:
  - Prepare a standardized bacterial inoculum (typically 0.5 McFarland standard).
  - Dilute the inoculum to a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in each well of the microtiter plate.
  - The plate is incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours in ambient air.
  - The MIC is read as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
- Interpretation: The MIC value is interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST)[2][15].

## Disk Diffusion (Kirby-Bauer Test)

This is a widely used, cost-effective method for routine susceptibility testing[16][17].

- Principle: A paper disk impregnated with a standardized amount of Ceftazidime (e.g., 30  $\mu\text{g}$ ) or Ceftazidime-avibactam (e.g., 10/4  $\mu\text{g}$  or 30/20  $\mu\text{g}$ ) is placed on an agar plate uniformly inoculated with the test bacterium[2][18]. The antibiotic diffuses from the disk into the agar, creating a concentration gradient.

- Procedure:
  - A standardized bacterial suspension is swabbed evenly across the surface of a Mueller-Hinton agar plate.
  - The antibiotic disk is applied to the surface of the agar.
  - The plate is incubated at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
  - The diameter of the zone of growth inhibition around the disk is measured in millimeters.
- Interpretation: The zone diameter is interpreted as S, I, or R by comparing it to established zone size breakpoints[17].

## Gradient Diffusion (E-test)

This method provides a quantitative MIC value and is a combination of the dilution and diffusion methods[14].

- Principle: A plastic strip with a predefined, continuous gradient of antibiotic concentrations on one side is placed on an inoculated agar plate.
- Procedure:
  - An agar plate is inoculated similarly to the disk diffusion method.
  - The E-test strip is applied to the agar surface.
  - After incubation, an elliptical zone of inhibition is formed.
  - The MIC is read where the lower edge of the ellipse intersects the MIC scale on the strip.
- Interpretation: The resulting MIC is interpreted using the same breakpoints as the broth microdilution method[16]. Studies have shown a high categorical agreement between the E-test and the reference BMD method for Ceftazidime-avibactam[14][18].

## Visualizing Resistance: Pathways and Workflows

The following diagrams illustrate the mechanisms of Ceftazidime resistance and a typical workflow for antimicrobial susceptibility testing.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Global trends in nonsusceptibility rates of *Escherichia coli* isolates to meropenem and ceftazidime/avibactam: Data from the Antimicrobial Testing Leadership and Surveillance (ATLAS) programme, 2014-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Change in *Klebsiella pneumoniae* susceptibility profile after the arrival of ceftazidime/avibactam in an Argentinean intensive care unit: a new ecological landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Longitudinal analysis of the in vitro activity of ceftazidime/avibactam versus Enterobacteriaceae, 2012-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Longitudinal analysis of the in vitro activity of ceftazidime-avibactam vs. *Pseudomonas aeruginosa*, 2012-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Global trends of ceftazidime-avibactam resistance in gram-negative bacteria: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanisms underlying bacterial resistance to ceftazidime/avibactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ceftazidime resistance in *Pseudomonas aeruginosa* is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Why is antimicrobial resistance not just future threat, but a present reality [dtnext.in]
- 11. High rates of susceptibility to ceftazidime among globally prevalent CTX-M-producing *Escherichia coli*: potential clinical implications of the revised CLSI interpretive criteria [phfscience.nz]
- 12. High rates of susceptibility to ceftazidime among globally prevalent CTX-M-producing *Escherichia coli*: potential clinical implications of the revised CLSI interpretive criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In-vitro Susceptibility Testing Methods for Ceftazidime-avibactam against Carbapenem-resistant Enterobacteriales: Comparison with Reference Broth Microdilution Method -

PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]
- 15. journals.asm.org [journals.asm.org]
- 16. theprofesional.com [theprofesional.com]
- 17. In-vitro susceptibility testing methods for the combination of ceftazidime-avibactam with aztreonam in metallobeta-lactamase producing organisms: Role of combination drugs in antibiotic resistance era - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- To cite this document: BenchChem. [Shifting Tides: A Comparative Analysis of Ceftazidime Susceptibility Rates Reveals Evolving Resistance Patterns]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231384#comparative-analysis-of-ceftazidime-susceptibility-rates-over-time]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)